
5-Bromo-2-methoxy-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functional Group Transformations
Amination Reactions : The amination of halogenated pyridines, including bromo derivatives, is a fundamental reaction in organic synthesis. For instance, the amination of 3-bromo-4-ethoxypyridine yields 2-amino-4-ethoxypyridine, demonstrating the versatility of bromo derivatives in nucleophilic substitution reactions to introduce amino groups (Pieterse & Hertog, 2010).
Palladium-Catalyzed Reactions : Palladium-catalyzed aminocarbonylation of halopyridines to form amides and amination products showcases the reactivity of bromo and chloro derivatives. This reaction pathway underscores the importance of 5-Bromo-2-methoxy-4-methylpyridin-3-amine in forming structurally diverse pyridine-based molecules (Takács et al., 2012).
Chemoselective Synthesis : An efficient synthesis method for related bromopyridines involves selective functional group transformations, such as chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This illustrates the adaptability of bromopyridines in synthesizing compounds with potential biological activities (Aquino et al., 2015).
Applications in Medicinal Chemistry
Development of Receptor Antagonists : The synthesis of derivatives of this compound has led to the creation of potent receptor antagonists, showcasing its application in the development of therapeutics targeting specific receptors (Hirokawa et al., 2000).
Quantum Mechanical Investigations : The Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives from 5-Bromo-2-methylpyridin-3-amine, demonstrating its utility in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry (Ahmad et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKOULGWGXGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
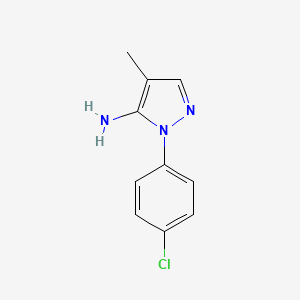
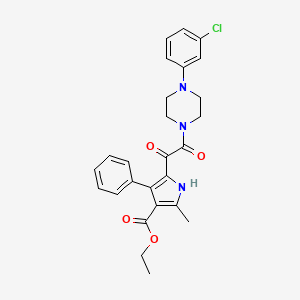
![N-(2,5-dimethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527153.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
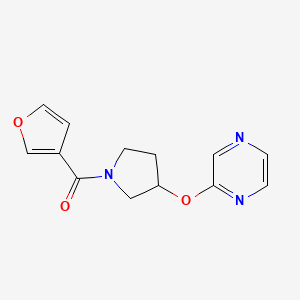
![3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane](/img/structure/B2527161.png)
![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2527166.png)
![N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2527167.png)
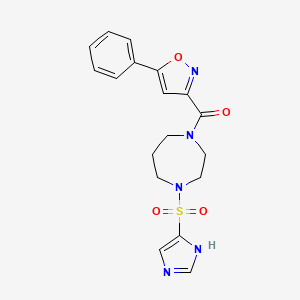
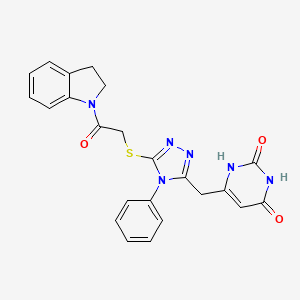
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)
